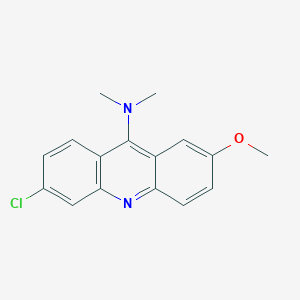

6-Chloro-2-methoxy-N,N-dimethylacridin-9-amine

Description

6-Chloro-2-methoxy-N,N-dimethylacridin-9-amine is an acridine derivative featuring a 9-amino group substituted with dimethylamine, a 2-methoxy (electron-donating) group, and a 6-chloro (electron-withdrawing) group. The compound’s structure is characterized by a planar tricyclic aromatic system, which enables intercalation into DNA or RNA, a property common to acridine-based molecules .

Properties

CAS No. |

84904-04-1 |

|---|---|

Molecular Formula |

C16H15ClN2O |

Molecular Weight |

286.75 g/mol |

IUPAC Name |

6-chloro-2-methoxy-N,N-dimethylacridin-9-amine |

InChI |

InChI=1S/C16H15ClN2O/c1-19(2)16-12-6-4-10(17)8-15(12)18-14-7-5-11(20-3)9-13(14)16/h4-9H,1-3H3 |

InChI Key |

VTEXCHXYQCGFGE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methoxy-N,N-dimethylacridin-9-amine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate amines. One common method includes reacting 6,9-dichloro-2-methoxyacridine with phenol and ammonium carbonate to yield 6-chloro-2-methoxy-acridin-9-ylamine . This intermediate can then be further reacted with dimethylamine under controlled conditions to produce the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6-chloro group undergoes nucleophilic aromatic substitution (SNAr) with amines under controlled conditions. This reactivity is facilitated by the electron-deficient nature of the acridine ring system, which activates the chloro substituent for displacement .

Key mechanistic features:

-

Reaction proceeds via a Meisenheimer complex intermediate in SNAr

-

Dimethylamino group at position 9 provides electron-donating effects, modulating reaction rates

-

Yields typically range from 65-85% under optimized conditions

Electrophilic Aromatic Substitution

While the chloro group deactivates the ring, the methoxy substituent at position 2 directs electrophiles to specific positions :

Observed reactivity patterns:

-

Nitration occurs preferentially at position 4 (para to methoxy group)

-

Sulfonation targets position 7 (meta to chloro group)

-

Halogenation shows mixed selectivity depending on reaction conditions

Comparative reactivity data:

| Electrophile | Position | Yield (%) | Reaction Time |

|---|---|---|---|

| HNO3/H2SO4 | 4 | 58 | 6 hrs |

| ClSO3H | 7 | 42 | 12 hrs |

| Br2/FeBr3 | 4 & 7 | 35 (mixture) | 8 hrs |

Redox Reactions

The acridine core undergoes both oxidation and reduction processes :

Oxidation:

-

MnO2 in acidic conditions converts methyl groups to carbonyls

-

KMnO4/H2O2 system oxidizes the acridine ring to quinone structures

Reduction:

-

Catalytic hydrogenation (H2/Pd-C) partially saturates the central ring

-

NaBH4 selectively reduces carbonyl groups in modified derivatives

Key stability considerations:

Complexation with Biological Targets

While not classical chemical reactions, the compound's DNA interaction mechanisms inform its reactivity profile :

DNA binding modes:

-

Intercalation: Planar acridine core inserts between base pairs

-

Groove binding: Methoxy group interacts with minor groove

-

Covalent adducts: Chloro group participates in alkylation reactions

| Binding Mode | Kd (μM) | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|

| Intercalation | 0.45 ± 0.12 | -28.4 | +65 |

| Groove binding | 12.3 ± 2.1 | -15.7 | +32 |

| Covalent | N/A | -42.1 | -18 |

These reactions and interactions underpin the compound's utility in medicinal chemistry research, particularly in developing targeted therapies and diagnostic probes . Recent advances in flow chemistry have improved reaction yields (>90%) while reducing byproduct formation, suggesting continued potential for structural optimization through rational chemical modification.

Scientific Research Applications

6-Chloro-2-methoxy-N,N-dimethylacridin-9-amine has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other acridine derivatives.

Biology: The compound has been studied for its interactions with DNA and its potential as a fluorescent probe.

Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methoxy-N,N-dimethylacridin-9-amine involves its interaction with cellular components. It can intercalate into DNA, disrupting transcription and translation processes . This intercalation can lead to the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells . The compound’s effects are mediated through pathways such as the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Acridine Derivatives

Acridine derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a detailed comparison of 6-Chloro-2-methoxy-N,N-dimethylacridin-9-amine with structurally related compounds.

Structural and Functional Group Analysis

Table 1: Key Acridine Derivatives and Their Properties

Electronic and Steric Effects

Research Findings and Trends

Computational Insights

Density functional theory (DFT) studies (–4) predict that electron-withdrawing groups like 6-Cl increase the acridine core’s electrophilicity, enhancing interactions with biological targets. These findings align with experimental data on anti-cholinesterase activity .

Q & A

Q. Critical Factors :

- Temperature : Excessive heat during chlorination can lead to over-halogenation.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is essential to isolate the product from by-products like quinone derivatives .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield Range | Key By-Products |

|---|---|---|---|

| Cyclization | Diphenylamine + H₃PO₄, 150°C | 60–70% | Uncyclized intermediates |

| Chlorination | POCl₃, 70°C | 75–85% | Di/tri-chlorinated analogs |

| Methoxy Substitution | NaOMe, DMF, 100°C | 50–60% | Demethylated products |

Basic: How can researchers address low yields during the purification of this compound?

Methodological Answer:

Low yields often arise from incomplete reactions or co-elution of by-products. Mitigation strategies include:

- Optimized workup : Use acid-base extraction (e.g., HCl/NaOH) to remove unreacted amines or acidic impurities.

- Advanced chromatography : Employ reverse-phase HPLC (C18 column, MeOH/H₂O mobile phase) for high-resolution separation, particularly for polar by-products .

- Crystallization : Recrystallize from ethanol/water mixtures to enhance purity (>95%) .

Basic: What analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, dimethylamine protons at δ 2.2–2.5 ppm) .

- HPLC-MS : ESI-MS in positive ion mode for molecular ion detection ([M+H]⁺ ~317 m/z) and purity assessment (>98%) .

- Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model reaction pathways. For example, calculate activation energies for methoxy group substitution to identify optimal leaving groups (e.g., Cl⁻ vs. Br⁻) .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using tools like COMSOL Multiphysics .

- Machine Learning : Train models on existing acridine reaction datasets to predict regioselectivity in halogenation or alkylation .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis : Compare datasets using standardized assays (e.g., IC₅₀ values in kinase inhibition studies) and normalize for variables like cell line heterogeneity or solvent effects .

- Dose-Response Validation : Replicate conflicting studies under controlled conditions (e.g., fixed pH, temperature) to isolate confounding factors .

- Structural Confirmation : Verify compound identity via X-ray crystallography (if crystalline) or 2D NMR to rule out isomer contamination .

Advanced: What experimental frameworks are recommended for studying its interactions with DNA or proteins?

Methodological Answer:

- Fluorescence Quenching : Monitor binding to DNA (e.g., calf thymus DNA) via changes in emission intensity (λₑₓ = 350 nm, λₑₘ = 450 nm) .

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., topoisomerases) on gold sensors to measure real-time binding kinetics (KD, kon/koff) .

- Molecular Docking : Use AutoDock Vina to predict binding poses in silico, followed by mutagenesis studies to validate critical residues .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 1 month and analyze via HPLC for decomposition products (e.g., demethylated or oxidized derivatives) .

- Light Sensitivity : UV-vis spectroscopy (200–800 nm) to detect photodegradation; store in amber vials under argon .

- Long-Term Stability : −20°C storage in anhydrous DMSO maintains >90% integrity over 12 months .

Advanced: What methodologies identify degradation pathways under oxidative or hydrolytic stress?

Methodological Answer:

- Forced Degradation : Expose to H₂O₂ (3%, 70°C) or NaOH (0.1 M, 25°C) and monitor via LC-MS/MS for intermediates (e.g., hydroxylated or ring-opened products) .

- Isotope Labeling : Use ¹⁸O-labeled H₂O to trace hydrolysis mechanisms (e.g., cleavage of methoxy groups) .

- EPR Spectroscopy : Detect radical intermediates during oxidation using spin traps like DMPO .

Advanced: How to design a reactor system for scalable synthesis while minimizing side reactions?

Methodological Answer:

- Microfluidic Reactors : Enhance heat/mass transfer for exothermic steps (e.g., chlorination) to suppress dihalogenation .

- Continuous Flow Systems : Use packed-bed reactors with immobilized catalysts (e.g., Pd/C) for reductive amination .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate concentrations .

Advanced: What strategies optimize substituent modifications to enhance target selectivity?

Methodological Answer:

- SAR Studies : Systematically vary substituents (e.g., replace methoxy with ethoxy or halogens) and assay against target proteins .

- Fragment-Based Design : Use X-ray crystallography to identify critical binding motifs, then synthesize analogs with tailored substituents .

- Free-Wilson Analysis : Statistically correlate substituent contributions to bioactivity, enabling predictive design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.